N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
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Description
N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H13BrN6O6S and its molecular weight is 509.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research efforts have been directed toward the synthesis and spectral characterization of novel derivatives with similar structural features. For instance, Ahmed et al. (2018) described the synthesis, reactions, and spectral characterization of novel thienopyrazole derivatives, showcasing innovative methods for creating compounds with potential biological activity Ahmed F. Ahmed, A. El-Dean, R. Zaki, & S. M. Radwan. This research underscores the ongoing interest in developing new compounds with unique properties for various applications.
Antimicrobial and Antinociceptive Activities
Several studies have investigated the antimicrobial and antinociceptive activities of compounds with similar structures. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, indicating the potential of such compounds in addressing bacterial infections A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi. Additionally, Shipilovskikh et al. (2020) studied the antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, contributing to the understanding of pain management S. A. Shipilovskikh, V. Vaganov, R. Makhmudov, & A. Rubtsov.
Potential Therapeutic Applications
The exploration of novel compounds often leads to the discovery of potential therapeutic applications. For instance, Gangjee et al. (2008) synthesized classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing the potential for cancer therapy A. Gangjee, Yibin Qiu, Wei Li, & R. Kisliuk.
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O6S/c18-11-6-5-10(30-11)15(26)21-13-14(19)22-17(23-16(13)27)31-7-12(25)20-8-1-3-9(4-2-8)24(28)29/h1-6H,7H2,(H,20,25)(H,21,26)(H3,19,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJSGSVLFBRLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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